Cas no 86471-14-9 (Ethyl 6-Bromo-2-naphthoate)

Ethyl 6-Bromo-2-naphthoate (CAS: [insert CAS if known]) is a brominated naphthoate ester widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive bromine substituent at the 6-position, enabling further functionalization via cross-coupling reactions such as Suzuki or Heck reactions. The ethyl ester group enhances solubility in organic solvents, facilitating purification and downstream applications. This compound is particularly valuable in the synthesis of naphthalene-based derivatives, including fluorescent dyes, liquid crystals, and bioactive molecules. High purity grades ensure consistent performance in demanding reactions. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
Ethyl 6-Bromo-2-naphthoate structure
Ethyl 6-Bromo-2-naphthoate structure
Product Name:Ethyl 6-Bromo-2-naphthoate
CAS No:86471-14-9
MF:C13H11BrO2
MW:279.129243135452
MDL:MFCD05257070
CID:2109020
PubChem ID:1249959
Update Time:2025-08-03

Ethyl 6-Bromo-2-naphthoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-bromonaphthalene-2-carboxylate
    • 6-Bromo-2-naphthalenecarboxylic acid ethyl ester
    • Ethyl 6-bromo-2-naphthoate
    • SCHEMBL4079402
    • ethyl6-bromo-2-naphthoate
    • Ethyl 6-bromo-2-naphthalene carboxylate
    • ethyl 6-bromo-naphthalene-2-carboxylate
    • CS-16292
    • 6-bromo-naphthalene-2-carboxylic acid ethyl ester
    • AKOS003348439
    • 86471-14-9
    • DTXSID40361369
    • SY260503
    • A10156
    • ethyl 6-bromo-2-naphthalinecarboxylate
    • ALBB-025142
    • DA-33708
    • FJNDHRWJMFOBCX-UHFFFAOYSA-N
    • 2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester
    • Ethyl 6-bromo-2-naphthalenecarboxylate
    • CS-0094723
    • MFCD05257070
    • STK734585
    • Ethyl 6-Bromo-2-naphthoate
    • MDL: MFCD05257070
    • Inchi: 1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3
    • InChI Key: FJNDHRWJMFOBCX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(C=C(C=C2)Br)=CC=1)OCC

Computed Properties

  • Exact Mass: 277.99424g/mol
  • Monoisotopic Mass: 277.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.3Ų

Ethyl 6-Bromo-2-naphthoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E904358-10mg
Ethyl 6-Bromo-2-naphthoate
86471-14-9
10mg
$ 50.00 2022-06-05
TRC
E904358-50mg
Ethyl 6-Bromo-2-naphthoate
86471-14-9
50mg
$ 70.00 2022-06-05
TRC
E904358-100mg
Ethyl 6-Bromo-2-naphthoate
86471-14-9
100mg
$ 95.00 2022-06-05
Chemenu
CM260812-10g
Ethyl 6-bromo-2-naphthoate
86471-14-9 97%
10g
$312 2021-08-18
abcr
AB415229-500 mg
Ethyl 6-bromo-2-naphthoate
86471-14-9
500MG
€165.80 2023-02-03
abcr
AB415229-1 g
Ethyl 6-bromo-2-naphthoate
86471-14-9
1g
€197.30 2023-04-24
abcr
AB415229-5 g
Ethyl 6-bromo-2-naphthoate
86471-14-9
5g
€456.10 2023-04-24
abcr
AB415229-10 g
Ethyl 6-bromo-2-naphthoate
86471-14-9
10g
€773.40 2023-04-24
Chemenu
CM260812-250mg
Ethyl 6-bromo-2-naphthoate
86471-14-9 97%
250mg
$59 2022-12-31
Chemenu
CM260812-1g
Ethyl 6-bromo-2-naphthoate
86471-14-9 97%
1g
$118 2022-12-31

Ethyl 6-Bromo-2-naphthoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C → reflux
Reference
Docking rings in a solid: reversible assembling of pseudorotaxanes inside a zirconium metal-organic framework
Li, Xia; et al, Chemical Science, 2022, 13(21), 6291-6296

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Ethyl 6-Bromo-2-naphthoate Raw materials

Ethyl 6-Bromo-2-naphthoate Preparation Products

Ethyl 6-Bromo-2-naphthoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86471-14-9)Ethyl 6-Bromo-2-naphthoate
Order Number:A1182606
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:50
Price ($):270.0/488.0
Email:sales@amadischem.com

Additional information on Ethyl 6-Bromo-2-naphthoate

Recent Advances in the Application of Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) in Chemical Biology and Pharmaceutical Research

Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile reactivity and structural features. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.

One of the most notable advancements in the use of Ethyl 6-Bromo-2-naphthoate is its role in the synthesis of naphthalene-based small molecules with potential anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit strong inhibitory effects on specific kinase targets involved in cancer cell proliferation. The researchers utilized Ethyl 6-Bromo-2-naphthoate as a starting material to develop a series of compounds that showed promising activity against breast cancer cell lines, with IC50 values in the nanomolar range.

In addition to its anticancer potential, Ethyl 6-Bromo-2-naphthoate has been investigated for its utility in the design of fluorescent probes for biological imaging. A recent study in Chemical Communications reported the synthesis of a naphthalene-based fluorescent dye using this compound as a precursor. The resulting probe exhibited excellent photostability and high selectivity for lipid droplets in live cells, making it a valuable tool for studying cellular lipid metabolism and related diseases.

The synthetic versatility of Ethyl 6-Bromo-2-naphthoate has also been explored in the context of metal-catalyzed cross-coupling reactions. A 2022 publication in Organic Letters detailed a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound, which enabled the efficient synthesis of biaryl structures with high yields and selectivity. This methodology has significant implications for the streamlined production of complex pharmaceutical intermediates.

Furthermore, recent pharmacological studies have investigated the metabolic stability and pharmacokinetic properties of Ethyl 6-Bromo-2-naphthoate derivatives. A 2023 preclinical study in Drug Metabolism and Disposition evaluated the in vitro and in vivo stability of several analogs, revealing that structural modifications at the ester moiety could significantly enhance metabolic stability without compromising biological activity. These findings provide valuable insights for the optimization of drug candidates derived from this scaffold.

In conclusion, Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from anticancer drug development to fluorescent probe design, supported by recent advancements in synthetic methodologies and pharmacological evaluations. Future research directions may include the exploration of its derivatives in targeted therapies and the development of more efficient synthetic routes to further expand its utility in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86471-14-9)Ethyl 6-Bromo-2-naphthoate
A1182606
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):270.0/488.0
Email